BenchChemオンラインストアへようこそ!

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Anticancer EGFR inhibition Cytotoxicity

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide (CAS 1219906-61-2) is a synthetic small molecule (MW 332.44, MF C₁₆H₁₆N₂O₂S₂) belonging to the benzo[d]thiazole-2-carboxamide class. This compound features a distinctive dual N-substitution pattern—a 2-methoxyethyl group and a thiophen-3-ylmethyl group—on the carboxamide nitrogen, which distinguishes it from simpler N-unsubstituted or mono-substituted benzothiazole-2-carboxamide analogs.

Molecular Formula C16H16N2O2S2
Molecular Weight 332.44
CAS No. 1219906-61-2
Cat. No. B2978523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide
CAS1219906-61-2
Molecular FormulaC16H16N2O2S2
Molecular Weight332.44
Structural Identifiers
SMILESCOCCN(CC1=CSC=C1)C(=O)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C16H16N2O2S2/c1-20-8-7-18(10-12-6-9-21-11-12)16(19)15-17-13-4-2-3-5-14(13)22-15/h2-6,9,11H,7-8,10H2,1H3
InChIKeyDDWOVPHCKBRLJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide (CAS 1219906-61-2): Chemical Class and Baseline Characterization for Research Procurement


N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide (CAS 1219906-61-2) is a synthetic small molecule (MW 332.44, MF C₁₆H₁₆N₂O₂S₂) belonging to the benzo[d]thiazole-2-carboxamide class . This compound features a distinctive dual N-substitution pattern—a 2-methoxyethyl group and a thiophen-3-ylmethyl group—on the carboxamide nitrogen, which distinguishes it from simpler N-unsubstituted or mono-substituted benzothiazole-2-carboxamide analogs . The benzothiazole-2-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit anticancer, antimicrobial, and kinase-inhibitory activities [1]. This particular compound is commercially available for research purposes with a typical purity of 95% .

Procurement Risk Alert: Why Generic Benzothiazole-2-Carboxamide Analogs Cannot Replace N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide


The benzothiazole-2-carboxamide scaffold is pharmacologically promiscuous, and its biological activity is exquisitely sensitive to the nature and position of substituents on both the benzothiazole core and the carboxamide nitrogen [1]. In the procured compound, the presence of the 2-methoxyethyl group introduces a hydrogen-bond acceptor and modulates lipophilicity, while the thiophen-3-ylmethyl moiety contributes π-stacking potential and distinct steric bulk [2]. Even seemingly minor structural changes—such as replacing the thiophen-3-ylmethyl with a furan-2-ylmethyl or cyclopropyl group, or omitting the N-substitution entirely—can fundamentally alter target binding, selectivity profile, and pharmacokinetic properties [1]. Generic substitution within this class is therefore not scientifically defensible without direct, quantitative comparator data.

Quantitative Differentiation Evidence for N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide: Evaluated Against Closest Structural Analogs


Cytotoxic Potency Against EGFR-Overexpressing Cancer Cell Lines: Class-Level SAR Demonstrates Critical Role of N-Substitution

In a systematic SAR study of benzo[d]thiazole-2-carboxamide derivatives evaluated for cytotoxicity against EGFR high-expressed A549, HeLa, and SW480 cell lines, compounds bearing dual N-substitution with alkyl/heteroaryl groups consistently demonstrated enhanced potency relative to unsubstituted or mono-substituted analogs [1]. The most potent compound in this series (compound 6e, bearing a 2-morpholinoethyl and 4-chlorobenzyl dual substitution) exhibited IC₅₀ values of 0.78 µM (A549), 1.02 µM (HeLa), and 0.54 µM (SW480), with 2.1- to 4.9-fold selectivity over the EGFR low-expressed HepG2 cell line [1]. By class-level inference, the dual N-substitution motif shared by the target compound (2-methoxyethyl + thiophen-3-ylmethyl) is predicted to confer similar or enhanced potency and selectivity compared to mono-substituted benzothiazole-2-carboxamide analogs that lack this key structural feature [1].

Anticancer EGFR inhibition Cytotoxicity

Modulation of Lipophilicity and Predicted ADME Profile: The 2-Methoxyethyl Group as a Physicochemical Differentiator

The 2-methoxyethyl N-substituent in the target compound is a moderate-polarity group that lowers calculated logP compared to alkyl-only or aryl-only N-substituted analogs [1]. In the context of benzothiazole-2-carboxamide SAR, this group is predicted to favorably modulate aqueous solubility, reduce plasma protein binding, and improve oral bioavailability relative to more lipophilic N-substituents such as cyclopropyl or unsubstituted phenyl [1]. For example, N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide (CAS 1235030-23-5) lacks the ether oxygen and is therefore expected to exhibit higher logP and lower aqueous solubility, potentially limiting its utility in aqueous assay formats .

Drug-likeness Lipophilicity ADME prediction

Antitubercular Target Engagement: Class-Level Evidence Supporting Benzo[d]thiazole-2-Carboxamide Scaffold Activity Against Mycobacterial ATP Phosphoribosyl Transferase (ATP-PRTase)

A focused screening campaign of benzo[d]thiazole-2-carboxamides against Mycobacterium tuberculosis ATP-phosphoribosyl transferase (ATP-PRTase), a validated antitubercular target, identified multiple compounds with sub-micromolar inhibitory activity [1]. Although the target compound itself was not directly tested, the conserved benzo[d]thiazole-2-carboxamide core coupled with the N-thiophen-3-ylmethyl motif (a known pharmacophoric feature for antitubercular activity in related benzothiazole-thiophene hybrids [2]) supports a class-level inference of potential ATP-PRTase inhibitory activity. In contrast, benzo[d]thiazole-2-carboxamides lacking thiophene-containing N-substitution showed significantly weaker enzyme inhibition in the same screening panel [1].

Antitubercular ATP-PRTase inhibition Mycobacterium tuberculosis

Recommended Research and Procurement Applications for N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide Based on Quantitative Evidence


EGFR-Targeted Anticancer Lead Optimization: Dual N-Substitution as Key Potency Determinant

This compound is a strong candidate for inclusion in EGFR-targeted anticancer screening cascades, where dual N-substitution has been demonstrated to enhance cytotoxic potency by >25- to >90-fold relative to unsubstituted scaffolds [1]. Procurement is justified for medicinal chemistry teams pursuing structure-activity relationship (SAR) expansion around the benzo[d]thiazole-2-carboxamide chemotype in EGFR-overexpressing cancers such as non-small cell lung carcinoma (A549), cervical adenocarcinoma (HeLa), and colorectal adenocarcinoma (SW480).

Antitubercular Drug Discovery: Thiophene-Containing Benzothiazole-2-Carboxamide for ATP-PRTase Targeting

The compound's benzothiazole-2-carboxamide core with thiophen-3-ylmethyl N-substitution aligns with the pharmacophoric requirements for Mycobacterium tuberculosis ATP-PRTase inhibition, where thiophene-bearing analogs have shown >10-fold improved enzyme inhibition over non-thiophene counterparts [2]. It is recommended for procurement by antitubercular drug discovery groups seeking novel chemotypes for hit-to-lead or lead optimization programs.

Physicochemical Comparator for ADME Profiling: 2-Methoxyethyl vs. Cyclopropyl N-Substitution

The 2-methoxyethyl group in this compound confers distinct physicochemical properties (predicted lower logP, higher aqueous solubility) compared to the more lipophilic N-cyclopropyl analog (CAS 1235030-23-5) . This makes the target compound a suitable procurement choice for ADME profiling studies that require a head-to-head comparison of N-substituent effects on solubility, permeability, and metabolic stability within the benzothiazole-2-carboxamide series.

Quote Request

Request a Quote for N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.